What exactly is GW0742?
GW0742 is an artificial, potent and selective PPAR agonist. These transcription factors are ligand-dependent and involved in various bodily processes, like energy homeostasis and inflammation. GW0742 is not a brand new SARM; however, like Cardarine, it is part of the category of PPAR delta antagonists.
The transcription factor peroxisome proliferator-activated receptor d (PPARd) is a member of the superfamily of nuclear hormone receptors and is implicated in lipid metabolism and the regulation of genes with potential roles in neurotoxicity. GW 0742 is a highly selective PPARd antagonist (EC50 = 1.1 millimoles), which exhibits a 1,000-fold increase in selectivity over different human PPAR subtypes.1 GW 0742 demonstrates the ability to protect neurons in response to low KCl levels, which causes death in cerebellar granule neuron cells. Despite the observed neuroprotective qualities, extended (48h) exposure to GW 0742 resulted in significant intrinsic toxicities. The cell death was found to be apoptotic by the TUNEL test.
Uses of GW0742
Reduces Inflammation in the Gut. Numerous people are suffering from inflammation of the gut. Getting some relief is sure to be lifesaving. Studies have proven that GW0742 effectively contributes to reducing inflammation within the heart.
Improves Lipid Profile. Just as Cardarine GW0742, GW0742 has demonstrated that even when used in tiny doses, it can enhance the metabolism of lipids within the heart.
Rapid fat Loss. The medication significantly boosts fat metabolism and allows your body to cut down fat at a rapid rate.
The drug also enhances the muscle's oxidative capacity, thus increasing stamina.
Reduced Total Cholesterol
GW-0742 may reduce total cholesterol levels throughout the body. Animal research has shown that it accomplishes this by blocking cholesterol transport in the intestines by lowering cholesterol absorption. In the end, most of the cholesterol is removed from the body. This impact has been compared to the prescription medication Ezetimibe, prescribed to reduce blood cholesterol levels and specific lipid-related abnormalities.
Pharmacodynamics of GW0742
GW0742 functions just like any PPAR delta agonist available. It has two main tasks turning fat into energy sources and enhancing the oxidative capacity that we have in our muscles. It is a mixed PPAR-B antagonist based on the dosage. It exhibits weak activity on a variety of nuclear receptors, too. It is antagonistic to androgen receptors as well as VDR. Simulations of in-silico models suggest that it can affect thyroid hormone receptors.
In vitro
The GW0742 activity assay shows the hPPARa, hp para, and Sheppard that have EC50 of 1.1 2 mM, 1 nM and one mM, respectively, in a cell-based transactivation test. GW0742 (0.2 millimetres and 1 million mM) significantly increases the reporter activity of PPARb/d within N/TERT-1 Keratinocytes. GW0742 (1 million) is associated with significant inhibition in the number of keratinocytes from N/TERT-1. GW0742 (1 millimol) causes an improvement in the number of cells that are in the G1 stage and decreases the number of cells that are in the S phase. GW0742 (1 1 mM) results in a significant increase in the mRNA that encodes ADRP, a well-known target gene of PPARb/d in keratinocytes of N/TERT-1 and mouse primary Keratinocytes. GW0742 (1 millimole) causes a significant reduction in the phosphorylation level of the retinoblastoma (Rb) as well as a lower level of p42/44ERK on N/TERT-1 cells. GW0742 (1 mg) results in a rise in the mRNA, which encodes several markers of the termination process, such as the TG-I gene, SPR1A K10, and involucrin. At 100 mM, GW0742 produces significant reductions in the death of neuronal cells caused by low-KCl in cerebellar neuron granules. At 100 mM, GW0742 causes an increase in cell death, as determined through LDH releases after 48 hours of incubation. The 100 mM concentration of GW0742 causes an accentuated increase in cJun expression after the age of 6 in cerebellar neuron culture. GW0742 at 100mM enhances PPARa-mediated transcription dependent on having 1.5 percent BSA in MCF-7 cells.
In vivo
GW0742 (10 mg/kg) is believed to stimulate reverse cholesterol transportation in mice C57BL6/J. The GW0742 (10 mg/kg) enhances the excretion of HDLderived cholesterol feces, despite having no impact on HDL cholesterol catabolism among C57BL6/J mice. GW0742 reduces NPC1L1 gene expression within the small intestines of mice. The GW0742 (30 mg/kg) is administered before the activation of LPS-mediated pulmonary inflammation and is associated with a significant reduction in leukocytes' influx into the pulmonary space of Male BALB/c Mice. GW0742 (30 mg/kg) dramatically reduces levels of mRNA and protein levels of pro-inflammatory cytokines such as IL-6, IL-1beta, and TNFalpha within the Bronchial alveolar fluid of mice.
Derivatives of GW0742
Different derivatives from GW0742 and the core structure have been created. One of the compounds is composed of a thiazole ring replaced by an oxazole ring that blocked VDR-mediated transcription and has an IC50 of 666 nM. Other new analogs that are more powerful than GWO742 with less toxicity have also been created.
Research direction of GW0742
GW0742 has been proven to reduce the severity of pancreatitis induced by experimental methods in mice.
GW0742 also reduces hypertension in obesity-induced diet mice.
GW0742 is being investigated as a potential anti-diabetic medication as well.
GW0742 is an anti-inflammatory drug and also anti-inflammatory.